1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
Description
1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-chlorophenylmethyl group and two 1,5-dimethylpyrazol-4-yl groups attached to a central pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6/c1-13-17(10-22-25(13)3)19-9-20(18-11-23-26(4)14(18)2)27(24-19)12-15-6-5-7-16(21)8-15/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVYGKFVHVHOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC3=CC(=CC=C3)Cl)C4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzyl chloride and 1,5-dimethylpyrazole.
Reaction Conditions: The 3-chlorobenzyl chloride is reacted with 1,5-dimethylpyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the intermediate 3-chlorobenzyl-1,5-dimethylpyrazole.
Industrial production methods typically involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be compared with other similar compounds:
1-Phenyl-3,5-dimethylpyrazole: This compound lacks the chlorophenylmethyl group, resulting in different biological activities and chemical reactivity.
3,5-Dimethyl-1H-pyrazole: This simpler pyrazole derivative has fewer substituents and exhibits different pharmacological properties.
4-Chloro-3-ethyl-1-methylpyrazole: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological behavior.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
